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Compound of Interest

Compound Name:
Methyl 3,4-dihydro-2H-

benzo[1,4]oxazine-6-carboxylate

Cat. No.: B1316180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for various benzoxazine

analogs, offering valuable insights for researchers and professionals in drug development and

material science. The information is compiled from various scientific publications to facilitate the

identification and characterization of these versatile compounds.

Introduction to Benzoxazine Analogs
Benzoxazines are a class of heterocyclic compounds that have garnered significant attention

due to their unique properties, including near-zero volumetric shrinkage upon curing, excellent

thermal stability, low water absorption, and high char yield.[1] These characteristics make them

suitable for a wide range of applications, from high-performance composites to electronic

materials. The versatility of benzoxazine chemistry allows for the synthesis of a wide array of

analogs with tailored properties, which can be achieved by modifying the phenolic, amine, or

aldehyde precursors.[1][2] Spectroscopic techniques are crucial for the structural elucidation

and characterization of these synthesized monomers and their corresponding polymers.

Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques

used in the characterization of benzoxazine analogs.
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2.1 Synthesis of Benzoxazine Monomers

A common method for synthesizing benzoxazine monomers is the Mannich reaction, which

involves the condensation of a phenol, a primary amine, and formaldehyde.[2][3]

Reaction Setup: A typical molar ratio for the synthesis is 1:2:1

(phenol:paraformaldehyde:amine) for monofunctional phenols and 1:4:2 for bifunctional

phenols.[1]

Procedure: The reactants are mixed, often in a solvent like toluene or a toluene/isopropanol

mixture, and heated at a temperature ranging from 80 to 110°C with continuous stirring.[1][4]

The progress of the reaction is monitored using techniques like FTIR or NMR spectroscopy

until the characteristic signals of the reactants diminish and the signals corresponding to the

benzoxazine ring structure emerge.[1] Reaction times can vary from one to several hours.[1]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of benzoxazine

monomers.

Sample Preparation: A small quantity of the purified benzoxazine monomer is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1][5]

Analysis: Both ¹H and ¹³C NMR spectra are recorded. The chemical shifts (δ) and splitting

patterns of the protons and carbons are analyzed to confirm the molecular structure. Key

signals for benzoxazine monomers include the protons of the O-CH₂-N group in the oxazine

ring.[1]

2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the benzoxazine

monomers and to monitor the polymerization process.

Sample Preparation: Samples can be analyzed as thin films, in potassium bromide (KBr)

pellets, or using an Attenuated Total Reflectance (ATR) accessory.
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Analysis: The disappearance of the O-H stretching band from the phenolic reactant and the

appearance of characteristic peaks for the oxazine ring confirm the formation of the

monomer.[1] During polymerization, the disappearance of the oxazine ring peaks and the

appearance of a broad O-H stretching band indicate the ring-opening polymerization.[1][6]

2.4 Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns

of benzoxazine analogs.

Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization

(MALDI) are commonly used techniques.[7]

Analysis: Under ESI conditions, intact benzoxazine molecules can be observed as

protonated ions, such as [M+H]⁺ and [M+2H]²⁺.[7] Fragmentation is often induced by

increasing the ion energy, leading to the successive elimination of CH₂NR groups.[7]

2.5 UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the

benzoxazine molecules.

Sample Preparation: The benzoxazine monomer is dissolved in a suitable solvent, such as

ethanol (EtOH), dimethylformamide (DMF), or tetrahydrofuran (THF), at a specific

concentration (e.g., 10⁻⁴ M).[8][9]

Analysis: The absorbance spectrum is recorded over a range of wavelengths to identify the

absorption maxima (λ_max), which correspond to electronic transitions within the molecule.

[9]

Comparative Spectral Data
The following tables summarize the characteristic spectral data for various benzoxazine

analogs reported in the literature.

3.1 ¹H NMR Spectral Data of Benzoxazine Analogs
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Benzoxazine Analog
Key ¹H NMR Signals (δ,
ppm) and Multiplicity

Solvent

Eugenol-based (aliphatic

monoamine)

3.8 and 4.8 (s, oxazine ring

CH₂)
-

Eugenol-based (furfurylamine)
4.5 and 5.5 (s, oxazine ring

CH₂)
-

Vanillin-Jeffamine D-230 based

(Van-JD)

5.10-5.17 (m, OCH₂N), 4.13-

4.21 (m, NCH₂)
-

Thymol-Jeffamine D-230

based (Thy-JD)

4.89-4.96 (m, NCH₂O), 3.94-

4.02 (m, NCH₂)
-

Carvacrol-Jeffamine D-230

based (Car-JD)

4.96-5.02 (m, NCH₂O), 4.14-

4.22 (m, NCH₂)
-

Bisphenol-A-aniline based 4.2-4.3 (m, open-ring products) -

Indane-based (IBPB) 4.58 and 5.33 (oxazine ring) -

Spirobiindane-based (SBIB) 4.68 and 5.30 (oxazine ring) -

Phenolated lignin-aniline

based
4.6 (Ar-CH₂-N), 5.4 (O-CH₂-N) -

Phenolated lignin-

propargylamine based
3.9 (Ar-CH₂-N), 4.8 (O-CH₂-N) -

Allyl-terminated
5.2 (m) and 5.9 (m) (allylic

protons)
-

3.2 ¹³C NMR Spectral Data of Benzoxazine Analogs
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Benzoxazine Analog
Key ¹³C NMR Signals (δ,
ppm)

Solvent

Vanillin-Jeffamine D-230 based

(Van-JD)

82.4, 82.5 (OCH₂N), 55.95

(NCH₂)
-

Thymol-Jeffamine D-230

based (Thy-JD)

80.2, 80.3 (NCH₂O), 55.9, 56.1

(NCH₂)
-

Carvacrol-Jeffamine D-230

based (Car-JD)

80.2, 80.3 (NCH₂O), 55.9, 56.1

(NCH₂)
-

Indane-based (IBPB) 53.45 and 78.01 -

2-((Phenyl amino) methyl)

phenol based

50.60 (Ph-CH₂-N), 79.66 (N-

CH₂-O)
CDCl₃

Phenolated lignin-aniline

based

48.9 (Ar–CH₂–N), 78.2 (O–

CH₂–N)
-

Phenolated lignin-

propargylamine based

48.6 (Ar–CH₂–N), 80.3 (O–

CH₂–N)
-

3.3 FTIR Spectral Data of Benzoxazine Analogs
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Benzoxazine Analog
Characteristic FTIR
Absorption Bands (cm⁻¹)

Assignment

General Benzoxazines 920-950
Benzene ring with attached

oxazine ring[1][10]

General Benzoxazines 1029-1085
Symmetric C-O-C

stretching[10][11]

General Benzoxazines 1205-1250
Asymmetric C-O-C

stretching[4][11]

General Benzoxazines 1150-1164 C-N-C stretching[11][12]

General Benzoxazines 1376
C-N-C stretching in imide

ring[11]

General Benzoxazines 1486-1490
C-H stretching in -CH₂-

groups[4][6]

F-Bz and S-Bz monomers 920, 1029, 1233 Oxazine ring vibrations[10]

Furfurylamine/bisphenol-A

based
939, 1150, 1230 Oxazine ring vibrations[12]

Alkyne-functionalized 930, 1085, 1250 Oxazine ring vibrations[11]

Alkyne-functionalized 2104, 3291 -C≡C and ≡C-H stretching[11]

Vanillin-Jeffamine D-230 based

(Van-JD)
1683, 2724, 2760

Aldehyde C=O and C-H

stretching[2]

3.4 Mass Spectrometry (MS) Data of Benzoxazine Analogs
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Benzoxazine Analog Ionization Method
Key m/z Values and
Fragments

Benzoxazine resorcarenes ESI

[M+H]⁺, [M+2H]²⁺, successive

elimination of CH₂NR

groups[7]

Aniline, formaldehyde, and

phenol reaction
ESI(+)

m/z 106 (anilinium-based

intermediate), m/z 200, m/z

212[7]

Bisphenol A and aniline

reaction
ESI(+)

m/z 334 (intermediate), m/z

346 (MonoBz)[13]

Phosphazene-containing

benzoxazines
MALDI-TOF

Confirmed structure of

hexakis-2-(β-

carboxyethenylphenoxy)cyclotr

iphosphazene[14]

3.5 UV-Vis Spectral Data of Benzoxazine Analogs

Benzoxazine Analog Solvent
Absorption Maxima
(λ_max, nm)

Naphthalene-based (Bz) EtOH, DMF -[8]

Vanillin-n-butylamine based

(VaBZ)
- 280, 307[9]

m-Guaiacol-derived resins Solid-state
Bandgaps of 1.69 eV and 1.80

eV post-curing[15]

Thymol-based Acetone
Emission maxima around 425-

450 nm (blue emission)[6]

Visualizing Benzoxazine Chemistry
4.1 General Synthesis of Benzoxazine Monomers
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The following diagram illustrates the general Mannich condensation reaction for the synthesis

of benzoxazine monomers.

General Synthesis of Benzoxazine Monomers

Phenol

Benzoxazine Monomer

Primary Amine Formaldehyde

H₂O

+

Click to download full resolution via product page

Caption: Mannich condensation for benzoxazine synthesis.

4.2 Experimental Workflow for Benzoxazine Characterization

This diagram outlines a typical experimental workflow for the synthesis and characterization of

benzoxazine analogs.
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Experimental Workflow for Benzoxazine Characterization

Synthesis
(Mannich Reaction)

Purification

Structural Analysis Thermal Analysis
(DSC, TGA)

NMR
(¹H, ¹³C) FTIR Mass Spectrometry UV-Vis Spectroscopy

Click to download full resolution via product page

Caption: Workflow for benzoxazine synthesis and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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